molecular formula C7H13NO2 B2960804 3-Methyl-4-piperidinecarboxylic acid CAS No. 885951-69-9

3-Methyl-4-piperidinecarboxylic acid

Cat. No.: B2960804
CAS No.: 885951-69-9
M. Wt: 143.186
InChI Key: WLGOHASCUQHBRC-UHFFFAOYSA-N
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Description

3-Methyl-4-piperidinecarboxylic acid is an organic compound with the molecular formula C7H13NO2. It is a derivative of piperidine, a six-membered heterocyclic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Methyl-4-piperidinecarboxylic acid typically involves the hydrogenation of 3-pyridinecarboxylic acid in the presence of a palladium-carbon catalyst. This method is advantageous due to its simplicity, minimal side reactions, and low hydrogenation pressure and temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-piperidinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce various piperidine derivatives .

Scientific Research Applications

3-Methyl-4-piperidinecarboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and materials

Comparison with Similar Compounds

Uniqueness: 3-Methyl-4-piperidinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

3-methylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-4-8-3-2-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGOHASCUQHBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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